molecular formula C12H14Cl2FNO4S B3026104 Florfenicol-d3 CAS No. 2213400-85-0

Florfenicol-d3

Cat. No.: B3026104
CAS No.: 2213400-85-0
M. Wt: 361.2 g/mol
InChI Key: AYIRNRDRBQJXIF-BFHKXKNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Florfenicol-d3 is a deuterated form of florfenicol, a synthetic broad-spectrum antibiotic primarily used in veterinary medicine. The deuterium atoms replace three hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in mass spectrometry. Florfenicol itself is a fluorinated analog of thiamphenicol and chloramphenicol, known for its effectiveness against a wide range of Gram-positive and Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Florfenicol-d3 involves the incorporation of deuterium atoms into the florfenicol molecule. This can be achieved through several methods, including:

    Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterated solvents or deuterium gas.

    Direct Synthesis: Starting from deuterated precursors, this compound can be synthesized through a series of chemical reactions that introduce the necessary functional groups and deuterium atoms.

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:

Chemical Reactions Analysis

Florfenicol-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, thiols.

Major Products:

Scientific Research Applications

Florfenicol-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification and analysis of florfenicol in various samples.

    Biology: Employed in studies to understand the metabolic pathways and degradation products of florfenicol.

    Medicine: Investigated for its pharmacokinetics and pharmacodynamics in veterinary medicine.

    Industry: Utilized in the development of new formulations and delivery systems for antibiotics.

Mechanism of Action

Florfenicol-d3, like florfenicol, exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus inhibiting the growth of bacteria. This action is similar to that of chloramphenicol and thiamphenicol, but florfenicol is not affected by the enzyme chloramphenicol acetyltransferase, which confers resistance to chloramphenicol .

Comparison with Similar Compounds

Florfenicol-d3 is compared with other similar compounds such as:

    Chloramphenicol: Florfenicol is more effective and less toxic, as it is not affected by chloramphenicol acetyltransferase.

    Thiamphenicol: Florfenicol has a broader spectrum of activity and better pharmacokinetic properties.

    Azidamfenicol: Another analog with similar antibacterial properties but different pharmacokinetic profiles.

Uniqueness: this compound’s deuterium labeling makes it particularly valuable in research applications, providing insights into the metabolic and pharmacokinetic behavior of florfenicol without altering its biological activity .

Properties

IUPAC Name

2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIRNRDRBQJXIF-BFHKXKNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)C(Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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